molecular formula C18H31NO B12546990 11-[Methyl(phenyl)amino]undecan-1-OL CAS No. 144978-07-4

11-[Methyl(phenyl)amino]undecan-1-OL

Katalognummer: B12546990
CAS-Nummer: 144978-07-4
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: AQXNJZLDLMCAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[Methyl(phenyl)amino]undecan-1-OL is a chemical compound with the molecular formula C18H31NO and a molecular weight of 277.45 g/mol It is a derivative of undecanol, featuring a methyl(phenyl)amino group attached to the 11th carbon of the undecanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-[Methyl(phenyl)amino]undecan-1-OL typically involves the reaction of undecanol with methyl(phenyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

11-[Methyl(phenyl)amino]undecan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

11-[Methyl(phenyl)amino]undecan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 11-[Methyl(phenyl)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-[Methyl(phenyl)amino]undecan-1-OL is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

144978-07-4

Molekularformel

C18H31NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

11-(N-methylanilino)undecan-1-ol

InChI

InChI=1S/C18H31NO/c1-19(18-14-10-9-11-15-18)16-12-7-5-3-2-4-6-8-13-17-20/h9-11,14-15,20H,2-8,12-13,16-17H2,1H3

InChI-Schlüssel

AQXNJZLDLMCAGW-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCCCCCCCCCO)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.